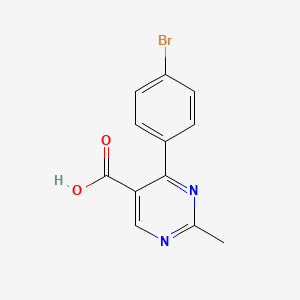

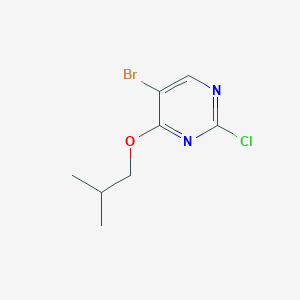

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid

Overview

Description

This usually involves the IUPAC name, other names, and the structural formula of the compound.

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis

This involves the analysis of the molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis

This involves the study of the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This involves the study of the physical and chemical properties of the compound like melting point, boiling point, solubility, etc.Scientific Research Applications

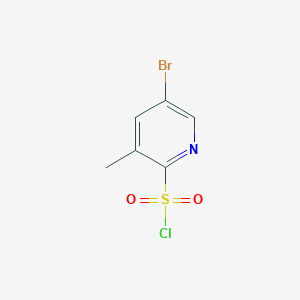

1. N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

- Application: These derivatives have been synthesized to study their antimicrobial and anticancer activities .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . They were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

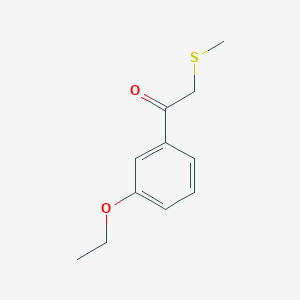

2. N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

- Application: This compound has been synthesized and tested for antimicrobial action against bacterial and fungal strains, for antioxidant activity by DPPH, ABTS, and ferric reducing power assays, and for toxicity on freshwater cladoceran Daphnia magna Straus .

- Methods of Application: The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques . Their purities were verified by reversed-phase HPLC .

- Results: The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine for developing novel antimicrobial agents to fight Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .

3. 4-Bromophenylboronic acid

- Application: This compound is used as a reagent for Palladium catalyzed Suzuki-Miyaura cross-couplings, Pd (II)-catalyzed diastereoselective conjugate additions, Palladium-catalyzed stereoselective Heck-type reaction of allylic esters with arylboronic acids, and Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Methods of Application: The compound is used in various organic synthesis reactions as a reagent .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

4. 4-Bromophenylacetic acid

- Application: This compound is used in the preparation of various derivatives, such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, brominated dansyl derivative (4-bromophenyl)-4-(5-(dimethylamino)naphthalene-1-sulfonamido)butanoic acid .

- Methods of Application: The compound is used in various organic synthesis reactions as a precursor .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

5. 4-Bromophenylboronic acid

- Application: This compound is used as a reagent for various reactions such as Palladium catalyzed Suzuki-Miyaura cross-couplings, Pd (II)-catalyzed diastereoselective conjugate additions, Palladium-catalyzed stereoselective Heck-type reaction of allylic esters with arylboronic acids, and Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Methods of Application: The compound is used in various organic synthesis reactions as a reagent .

- Results: The results of these reactions depend on the specific reaction conditions and the other reactants involved .

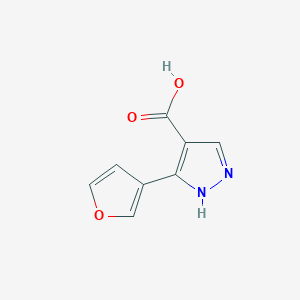

6. Pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide

- Application: This compound has been synthesized and tested for its neurotoxic potentials on the AchE activity and MDA level in the brain of rainbow trout alevins .

- Methods of Application: The compound was synthesized and its effects were tested on rainbow trout alevins .

- Results: The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Safety And Hazards

This involves the study of the safety measures that need to be taken while handling the compound and the hazards associated with it.

Future Directions

This involves the potential applications of the compound and the future research directions.

For a specific compound, you may need to refer to scientific literature or databases. Always ensure to follow safety guidelines while handling chemical compounds. If you have a different compound or need information on a specific topic, feel free to ask!

properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c1-7-14-6-10(12(16)17)11(15-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGGGGXNDHPEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2-methylpyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)

![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)

![7,7-Dimethyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B1449176.png)